molecular formula C7H5BrF3N B2720420 3-Bromo-2-(trifluoromethyl)aniline CAS No. 244246-71-7

3-Bromo-2-(trifluoromethyl)aniline

Cat. No.: B2720420
CAS No.: 244246-71-7
M. Wt: 240.023
InChI Key: DAXMSIHFYZSWNH-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, trifluoromethyl, and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethyl)aniline typically involves the bromination of 2-(trifluoromethyl)aniline. One common method includes the use of bromine in the presence of a solvent such as dichloromethane, with the reaction being carried out at low temperatures to control the reactivity and selectivity . Another approach involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, aminobenzenes, and complex aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and trifluoromethyl groups enhances its potential for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXMSIHFYZSWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244246-71-7
Record name 3-Bromo-2-(trifluoromethyl)aniline
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